
2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound characterized by its diverse applications in scientific research. The structure boasts functional groups like the chlorophenoxy, methylpyridinyl, and piperazinyl moieties, making it intriguing for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. Initial steps might include the formation of intermediate chlorophenoxy derivatives under controlled conditions involving halogenation and subsequent nucleophilic substitution. The final coupling usually entails the integration of the pyrimidinyl and piperazinyl components through amide or peptide bond formation, often facilitated by catalysts or coupling reagents.
Industrial Production Methods: On an industrial scale, the production would likely require optimization of reaction conditions for higher yields and purity. This might involve the use of continuous flow reactors, advanced catalysis, and stringent purification techniques such as crystallization or chromatography to ensure the compound meets pharmaceutical or research-grade standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation, especially at the pyridinyl moiety, forming N-oxides under appropriate conditions using agents like m-chloroperbenzoic acid.
Reduction: Reduction can be facilitated by hydrogenation, particularly at the piperazinyl ring, using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenoxy group or the piperazinyl ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Various nucleophiles like amines or thiols in polar aprotic solvents.
Major Products: Depending on the reaction type, major products might include N-oxide derivatives (oxidation), reduced piperazinyl variants (reduction), or substituted phenoxy analogs (substitution).
Scientific Research Applications
The compound has a broad spectrum of applications:
Chemistry: Useful in studying organic reaction mechanisms and synthetic pathways.
Biology: Employed in binding studies due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent or lead compound in drug discovery.
Industry: Used in the development of novel materials with specific properties.
Mechanism of Action
Mechanism: The compound's activity is largely dictated by its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. Molecular Targets: Likely includes enzymes, receptors, and other proteins. Pathways: The exact pathways would depend on its application, but may involve modulation of biochemical pathways, inhibition of specific enzymes, or receptor antagonism.
Comparison with Similar Compounds
2-(4-Bromophenoxy)-1-(4-(6-(4-aminopyridin-2-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
2-(4-Fluorophenoxy)-1-(4-(6-(4-aminopyridin-2-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Uniqueness:
Functional Groups: The chlorophenoxy group gives it unique reactivity compared to bromophenoxy or fluorophenoxy analogs.
Molecular Interactions: Slight variations in substituents can significantly affect binding affinities and interactions, making this compound distinct in its class.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O2/c1-16-6-7-24-19(12-16)27-20-13-21(26-15-25-20)28-8-10-29(11-9-28)22(30)14-31-18-4-2-17(23)3-5-18/h2-7,12-13,15H,8-11,14H2,1H3,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHSJPHXVLDFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
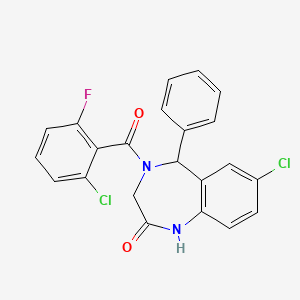
![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2894055.png)
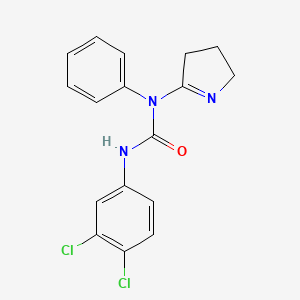
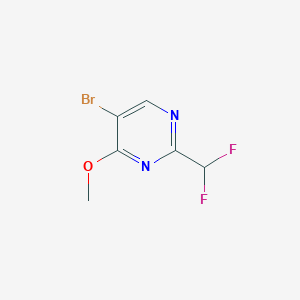
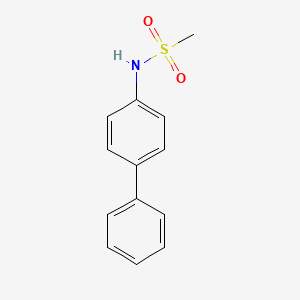
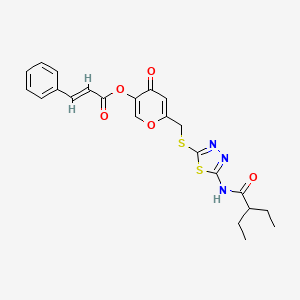

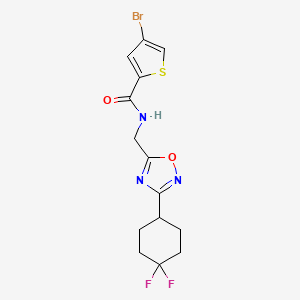
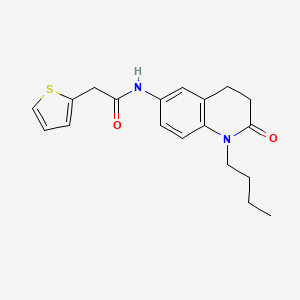
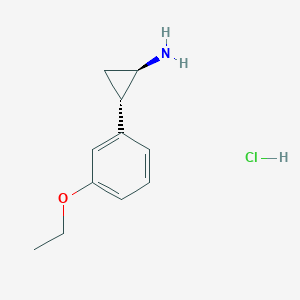
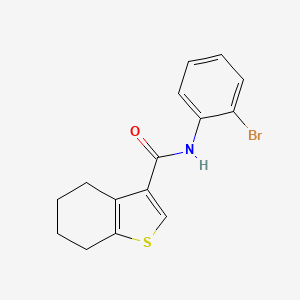
![N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894073.png)
![4-(PYRIDIN-2-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B2894074.png)
![2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2894075.png)
